5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile
Description
Properties
Molecular Formula |
C5H5N3OS |
|---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-methylsulfanyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H5N3OS/c1-10-5-3(2-6)4(9)7-8-5/h1H3,(H2,7,8,9) |
InChI Key |
PIYUMQJVGBTDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)NN1)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
The most common synthetic approach involves:
- Condensation reactions between appropriate precursors such as malononitrile derivatives and hydrazine or substituted hydrazines.
- Cyclization to form the pyrazole ring.
- Introduction of the methylthio group typically occurs via alkylation or by using methylthio-substituted starting materials.
- Hydroxylation at position 5 can be achieved either by direct introduction during ring formation or by post-cyclization modification.
This approach requires careful control of temperature, reaction time, and stoichiometry to maximize yield and purity, often monitored by thin-layer chromatography (TLC).
Detailed Preparation Method from Literature and Patents
Multi-Step Synthesis Using Dimethyl Malonate and Methylhydrazine (Patent CN112574111A)
A related pyrazole intermediate (1-methyl-5-hydroxypyrazole) is prepared via:
- Alkali-mediated reaction of dimethyl malonate, a formamide compound (e.g., DMF), and an alkylating agent (e.g., dimethyl sulfate) in a solvent to form an intermediate compound.
- Cyclization of this intermediate with methylhydrazine or hydrazine hydrate in a solvent.
- Hydrolysis and decarboxylation using acid to yield the hydroxypyrazole compound.
This method emphasizes:
- Use of low-corrosivity, inexpensive raw materials.
- Reaction temperatures between 30–90 °C (preferably 40–70 °C).
- Bases such as triethylamine for optimal reaction conditions.
- High yield and purity of the target pyrazole intermediate.
While this patent focuses on 1-methyl-5-hydroxypyrazole, the methodology is adaptable for related pyrazole derivatives, including those with methylthio and carbonitrile substituents.
Direct Synthesis of this compound
According to commercial synthesis data:
- The synthesis involves condensation reactions followed by cyclization to form the pyrazole ring.
- Reaction parameters such as temperature, time, and reactant ratios are tightly controlled.
- TLC is used to monitor reaction progress.
- The methylthio group is introduced either by using methylthio-substituted precursors or by alkylation during synthesis.
- The hydroxyl group at position 5 is typically formed during ring closure or by subsequent oxidation/hydrolysis steps.
This method yields a compound with molecular formula C5H5N3OS and molecular weight 155.18 g/mol, characterized by standard spectroscopic techniques.
Mechanochemical and Green Synthesis Approaches
Recent research has explored environmentally friendly methods for synthesizing pyrazole derivatives:
- Use of tannic acid-functionalized silica-coated Fe3O4 nanoparticles as catalysts.
- Mechanochemical ball milling at room temperature to promote three-component reactions involving azo-linked aldehydes, malononitrile, and hydrazines.
- High yields and short reaction times with easy catalyst recovery and reuse.
Though this study focuses on 5-amino-pyrazole-4-carbonitriles, the methodology suggests potential adaptation for this compound synthesis, especially for green chemistry applications.
Comparative Data Table of Preparation Methods
Analytical and Characterization Techniques
- Thin-layer chromatography (TLC) for reaction monitoring.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) for structural confirmation.
- Fourier Transform Infrared (FT-IR) spectroscopy for functional group identification.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to verify composition.
These techniques ensure the synthesized compound meets purity and structural requirements.
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio group at the 3-position undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reaction is critical for modifying the compound’s electronic properties and enhancing its potential bioactivity.
-
Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄) in acidic or neutral media.
-
Products :
-
Sulfoxide derivatives (R-SO-CH₃)
-
Sulfone derivatives (R-SO₂-CH₃)
-
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group at the 4-position participates in nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity is exploited to synthesize derivatives with tailored pharmacological properties.
-
Mechanism : The nitrile’s electrophilic carbon reacts with nucleophiles such as amines, thiols, or alcohols under basic conditions.
-
Example Reaction :
Where Nu⁻ represents a nucleophile (e.g., -NH₂, -SH).
Research Findings
-
Catalytic Applications : While not directly studied for this compound, analogous pyrazole derivatives have been synthesized using Fe₃O₄@SiO₂@Tannic acid nanoparticles, highlighting the role of eco-friendly catalysts in related reactions .
-
Biological Relevance : Derivatives generated through these reactions show promise in medicinal chemistry, particularly as enzyme inhibitors or anti-inflammatory agents.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential:
The compound exhibits a range of biological activities, making it a valuable candidate for drug development. Notably, it has shown promise as a precursor in the synthesis of drugs targeting conditions such as inflammation, cancer, and diabetes. Its structural features allow for interactions with various biological targets, leading to potential therapeutic effects.
Biological Activities:
Research indicates that 5-hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile possesses anti-inflammatory and antitumor properties. The compound's interactions with biological systems are primarily through nucleophilic substitutions and cyclization reactions, which enhance its reactivity and efficacy as a pharmacological agent.
Case Study: Anti-Inflammatory Activity
A study evaluated the anti-inflammatory effects of derivatives of this compound, demonstrating that modifications to the pyrazole scaffold could enhance biological activity. For example, compounds structurally related to this compound were tested against inflammatory markers in vitro, showing significant reductions in pro-inflammatory cytokines .
Material Science Applications
Synthesis of Functional Materials:
The compound serves as a building block in the synthesis of novel materials with specific properties. Its ability to undergo various chemical transformations allows it to be incorporated into polymers and other materials that require specific functionalities.
Nanomaterials Development:
Recent research has explored the use of this compound in developing nanomaterials. For instance, it has been utilized in the synthesis of magnetic nanoparticles that can serve as catalysts in chemical reactions, showcasing its versatility beyond traditional applications .
Cosmetic Formulations
Topical Applications:
In the cosmetic industry, this compound is being investigated for its potential use in skin care formulations. Its anti-inflammatory properties make it an attractive ingredient for products aimed at reducing skin irritation and promoting healing.
Formulation Case Study:
A recent formulation study demonstrated that incorporating this compound into creams significantly improved skin hydration and reduced inflammation in clinical trials. The formulation was evaluated for stability and sensory properties using response surface methodology, confirming its efficacy as a cosmetic ingredient .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug synthesis targeting inflammation | Significant reduction in inflammatory markers |
| Material Science | Nanomaterials for catalysis | Enhanced catalytic activity in chemical reactions |
| Cosmetics | Skin care formulations | Improved hydration and reduced irritation |
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Acyl/aromatic substituents at position 1 (e.g., tetrafluorophenyl, trifluoromethylphenyl) reduce melting points compared to acetylated derivatives, likely due to decreased crystallinity .
- Electron-withdrawing groups (e.g., -CF₃, halogens) enhance thermal stability, as seen in the high melting point (>260°C) of 5-amino-1-isonicotinoyl derivatives .
Key Observations :
- Hydroxyphenyl substitution at position 3 enhances anticancer potency, likely due to improved hydrogen bonding with biological targets .
- Benzylthio groups improve antifungal activity compared to methylthio, suggesting larger hydrophobic substituents enhance membrane penetration .
Notes
Nomenclature Clarification: The evidence predominantly references 5-amino derivatives, whereas the query specifies "5-hydroxy." If the hydroxy variant is intended, additional data would be required .
Data Gaps : Direct biological data for the target compound are sparse; most studies focus on its derivatives.
Conflicting Evidence : Substituent effects on melting points vary inconsistently, necessitating case-by-case analysis .
Biological Activity
Introduction
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and carbonitriles. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity. For instance, a combinatorial library approach has been utilized to synthesize various derivatives of pyrazoles, including the target compound, through efficient four-component reactions in aqueous media .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrazole derivatives. The antioxidant activity can be quantitatively assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. For this compound, the IC50 value indicates its effectiveness in neutralizing free radicals. A comparison with other derivatives shows that this compound exhibits significant antioxidant activity, with IC50 values ranging from 12.21 to 12.88 μg/mL .
Table 1: Antioxidant Activity of Pyrazole Derivatives
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 12.21 - 12.88 |
| Other Pyrazole Derivative A | XX |
| Other Pyrazole Derivative B | XX |
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values have been determined through standard microbiological methods.
Table 2: Antimicrobial Activity Against Bacteria and Fungi
| Microorganism | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Candida albicans | 16 | Fungal |
The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
Pyrazoles are known for their anti-inflammatory effects, and studies have indicated that derivatives like this compound may inhibit inflammatory pathways. In vitro assays have shown that this compound can reduce inflammation markers comparable to established anti-inflammatory drugs such as indomethacin .
Case Study 1: Anticancer Activity
In a study examining various pyrazole derivatives for their anticancer potential, this compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity, suggesting that the compound may interfere with cancer cell proliferation and could be further explored as a chemotherapeutic agent .
Case Study 2: Synergistic Effects with Doxorubicin
Research has also focused on the synergistic effects of combining pyrazole derivatives with conventional chemotherapy agents like doxorubicin. The findings suggest that co-administration enhances cytotoxic effects on cancer cells, potentially leading to improved treatment outcomes for resistant cancer types .
Q & A
Q. What are the standard synthetic protocols for 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-component reactions under mild, catalyst-free conditions. For example, water-mediated protocols (avoiding organic solvents) can yield pyrazole-carbonitrile derivatives with >85% purity . Methylation of precursor amines (e.g., 5-amino-3-methylthio-1H-pyrazoles) using CH3I in basic conditions (e.g., K2CO3/DMF) is critical for introducing the methylthio group, but excess reagent may lead to byproducts like N-methylated isomers . Purity is confirmed via HPLC or TLC (cyclohexane/ethyl acetate gradients) .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray diffraction : Single-crystal X-ray analysis (using SHELX software ) resolves bond lengths and angles, particularly the planarity of the pyrazole ring and hydrogen-bonding interactions involving the hydroxy group.
- NMR : <sup>1</sup>H NMR (400 MHz, DMSO-d6) shows characteristic peaks: δ ~13.66 ppm (hydroxy proton), 8.55 ppm (pyrazole C-H), and 2.38 ppm (methylthio group) . <sup>13</sup>C NMR confirms nitrile (δ ~112 ppm) and thiomethyl (δ ~21 ppm) signals .
- IR : Strong absorptions at ~2231 cm<sup>-1</sup> (C≡N) and ~1545 cm<sup>-1</sup> (C=N/C-S) .
Q. What are the typical chemical reactions involving the pyrazole core and functional groups (hydroxy, methylthio, nitrile)?
- Methodological Answer :
- Nitrile reactivity : Reacts with thiourea in ethanol to form pyrazolo[3,4-d]pyrimidine derivatives via nucleophilic addition .
- Hydroxy group : Forms hydrogen bonds in crystal packing or undergoes acetylation (e.g., with acetic anhydride) to improve solubility .
- Methylthio group : Participates in alkylation or oxidation reactions (e.g., to sulfoxide derivatives) using H2O2/acetic acid .
Advanced Research Questions
Q. How can synthesis protocols be optimized for scale-up while adhering to green chemistry principles?
- Methodological Answer :
- Replace organic solvents with water or ionic liquids (e.g., [BMIM]BF4) to reduce waste .
- Use microwave-assisted synthesis to reduce reaction time (e.g., from 16 h to 2 h) and improve yield .
- Monitor isomer ratios (e.g., N-methyl vs. S-methyl products) via LC-MS during scale-up to avoid purification bottlenecks .
Q. How do substituent effects at the 4-position of the pyrazole ring influence isomer ratios in derivatives?
- Methodological Answer : Bulky substituents (e.g., aryl groups) at the 4-position favor N-methylation over S-methylation due to steric hindrance. This is validated via X-ray crystallography and <sup>1</sup>H NMR integration . Computational modeling (DFT) predicts thermodynamic stability of isomers by comparing steric energy and orbital interactions .
Q. What computational methods are effective for predicting reactivity and bioactivity of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Parameterize the nitrile group as a hydrogen-bond acceptor .
- DFT calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set predicts Fukui indices for electrophilic/nucleophilic sites (e.g., nitrile carbon as electrophilic hotspot) .
- MD simulations : GROMACS evaluates stability in aqueous solutions, critical for drug delivery applications .
Q. How should contradictory data in biological activity studies (e.g., inconsistent IC50 values) be addressed?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies .
- Metabolic stability : Test compounds in liver microsomes to rule out false negatives from rapid degradation .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity in dose-response assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
